![molecular formula C21H15BrN2O4 B5602698 2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)
2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic strategies for related compounds often involve starting from simpler isoquinoline or benzoisoquinoline derivatives, employing conditions that facilitate the introduction of specific substituents, such as bromo, methoxy, and amino groups, at designated positions on the aromatic rings. For instance, Jacobs et al. (2008) describe the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, a closely related chemical family, highlighting a stepwise approach that could be adapted for our compound (Jacobs et al., 2008).
Aplicaciones Científicas De Investigación
Chemosensor Development
Research has highlighted the synthesis of new derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds similar to the one , for use as chemosensors. These compounds exhibit high selectivity in the detection of anions, showcasing their potential in analytical chemistry for sensing applications. The synthesis process involves the reaction of benzo[de]isoquinoline-1,3-dione derivatives with amino groups to produce compounds that can function effectively as chemosensors (Tolpygin et al., 2012).
Catalytic Performance in Organic Synthesis
Another study focuses on the synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, including derivatives similar to the compound of interest. This research emphasizes the complex's catalytic performance in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These findings suggest that such compounds can act as catalysts in organic synthesis, providing efficient pathways for the formation of heterocyclic compounds with potential pharmaceutical applications (Ebrahimipour et al., 2018).
Anti-tubercular Activity
Further research into the benzo[g]isoquinoline-5,10-dione scaffold, related to the compound of interest, has identified promising antitubercular properties. The introduction of an amidinium moiety into the scaffold has not only increased solubility in polar solvents but also led to the identification of compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This highlights the potential of such compounds in developing new antitubercular agents (Rotthier et al., 2016).
Propiedades
IUPAC Name |
2-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c1-27-17-10-12(9-16(22)19(17)28-2)11-23-24-20(25)14-7-3-5-13-6-4-8-15(18(13)14)21(24)26/h3-11H,1-2H3/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKHZYPWWYHAX-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)
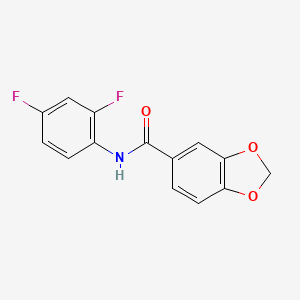
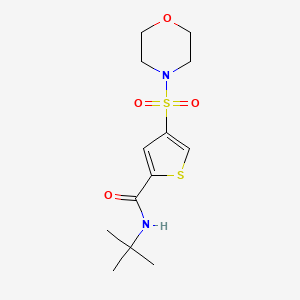
![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)
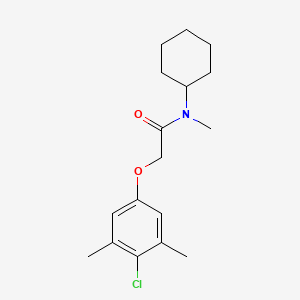
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)
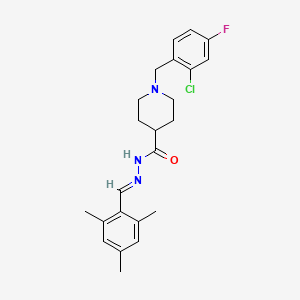
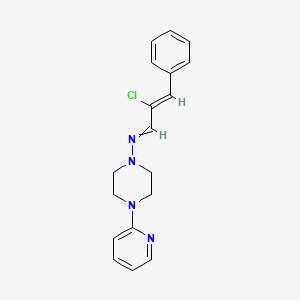
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)
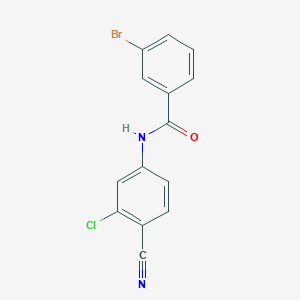
![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)